molecular formula C5H9ClN4 B1378488 5-(Aminomethyl)pyrimidin-4-amine hydrochloride CAS No. 856971-58-9

5-(Aminomethyl)pyrimidin-4-amine hydrochloride

Cat. No.: B1378488
CAS No.: 856971-58-9
M. Wt: 160.6 g/mol
InChI Key: RLTVUJDSZRRLGJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethylating agents. One common method includes the reaction of 4-chloropyrimidine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrimidines with various functional groups.

Scientific Research Applications

5-(Aminomethyl)pyrimidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in biological systems, particularly in nucleic acid research.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrimidine: A simpler analog with similar reactivity but fewer functional groups.

    2,4-Diaminopyrimidine: Contains two amino groups, offering different reactivity and applications.

    5-Bromopyrimidine: A halogenated analog used in various substitution reactions.

Uniqueness

5-(Aminomethyl)pyrimidin-4-amine hydrochloride is unique due to its aminomethyl group, which provides additional sites for chemical modification and enhances its versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Properties

IUPAC Name

5-(aminomethyl)pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c6-1-4-2-8-3-9-5(4)7;/h2-3H,1,6H2,(H2,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVUJDSZRRLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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